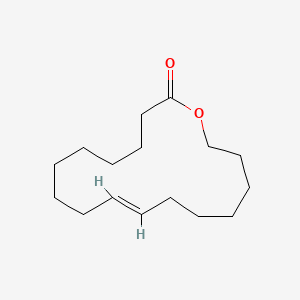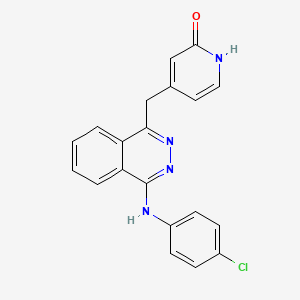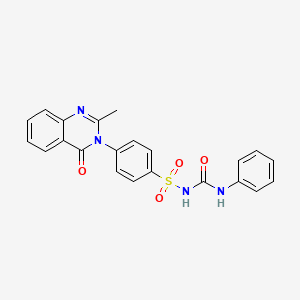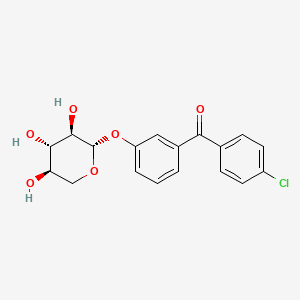
Methanone, (4-chlorophenyl)(3-(beta-D-xylopyranosyloxy)phenyl)-, hemihydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methanone, (4-chlorophenyl)(3-(beta-D-xylopyranosyloxy)phenyl)-, hemihydrate is a chemical compound with the molecular formula C18H17ClO6. It is known for its unique structural properties, which include a chlorophenyl group and a beta-D-xylopyranosyloxy group. This compound has a molecular weight of 373.79 g/mol .
Preparation Methods
The synthesis of Methanone, (4-chlorophenyl)(3-(beta-D-xylopyranosyloxy)phenyl)-, hemihydrate involves several steps. The synthetic route typically includes the reaction of 4-chlorobenzoyl chloride with 3-hydroxybenzaldehyde in the presence of a base to form an intermediate. This intermediate is then reacted with beta-D-xylopyranosyl bromide under specific conditions to yield the final product. Industrial production methods may involve optimization of reaction conditions such as temperature, solvent, and catalysts to maximize yield and purity .
Chemical Reactions Analysis
Methanone, (4-chlorophenyl)(3-(beta-D-xylopyranosyloxy)phenyl)-, hemihydrate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
Methanone, (4-chlorophenyl)(3-(beta-D-xylopyranosyloxy)phenyl)-, hemihydrate has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of Methanone, (4-chlorophenyl)(3-(beta-D-xylopyranosyloxy)phenyl)-, hemihydrate involves its interaction with specific molecular targets. It is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways involved are still under investigation, but it is known to affect cellular processes such as signal transduction and gene expression .
Comparison with Similar Compounds
Methanone, (4-chlorophenyl)(3-(beta-D-xylopyranosyloxy)phenyl)-, hemihydrate can be compared with similar compounds such as:
Methanone, (4-nitrophenyl)(3-(beta-D-xylopyranosyloxy)phenyl)-: This compound has a nitrophenyl group instead of a chlorophenyl group, which may result in different chemical and biological properties.
Methanone, (4-methylphenyl)(3-(beta-D-xylopyranosyloxy)phenyl)-: The presence of a methyl group instead of a chlorine atom can influence the reactivity and applications of the compound. The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties.
Properties
CAS No. |
83366-20-5 |
|---|---|
Molecular Formula |
C18H17ClO6 |
Molecular Weight |
364.8 g/mol |
IUPAC Name |
(4-chlorophenyl)-[3-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyphenyl]methanone |
InChI |
InChI=1S/C18H17ClO6/c19-12-6-4-10(5-7-12)15(21)11-2-1-3-13(8-11)25-18-17(23)16(22)14(20)9-24-18/h1-8,14,16-18,20,22-23H,9H2/t14-,16+,17-,18+/m1/s1 |
InChI Key |
CXEWIMMTRJSFFQ-SPUZQDLCSA-N |
Isomeric SMILES |
C1[C@H]([C@@H]([C@H]([C@@H](O1)OC2=CC=CC(=C2)C(=O)C3=CC=C(C=C3)Cl)O)O)O |
Canonical SMILES |
C1C(C(C(C(O1)OC2=CC=CC(=C2)C(=O)C3=CC=C(C=C3)Cl)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



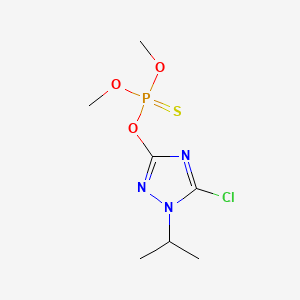



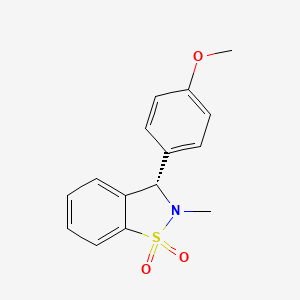
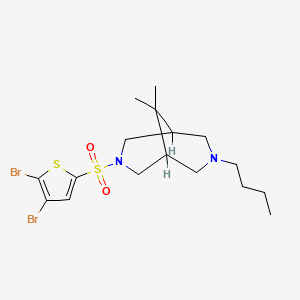
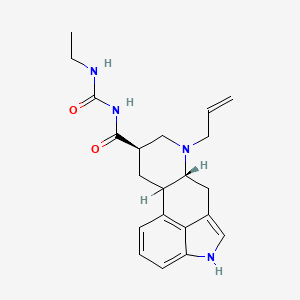
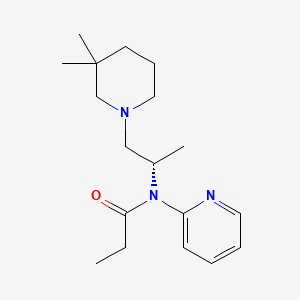
![[7-(dimethylamino)phenothiazin-3-ylidene]-dimethylazanium;2',4',5',7'-tetrabromo-3-oxospiro[2-benzofuran-1,9'-xanthene]-3',6'-diolate](/img/structure/B12741690.png)
